BenchChemオンラインストアへようこそ!

7-Fluoropyrrolo[1,2-a]quinolin-4-amine

Anticancer Drug Discovery gp130/STAT3 Signaling Structure–Activity Relationship

7-Fluoropyrrolo[1,2-a]quinolin-4-amine (C12H9FN2, MW 200.21) is a fluorinated pyrroloquinoline building block bearing a primary amine at the 4-position and a fluorine substituent at the 7-position of the fused tricyclic scaffold. This compound serves as a critical synthetic intermediate en route to SC144 (N'-(7-fluoropyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide), a first-in-class, orally active small-molecule gp130 inhibitor with broad-spectrum anticancer activity.

Molecular Formula C12H9FN2
Molecular Weight 200.21 g/mol
Cat. No. B12430394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluoropyrrolo[1,2-a]quinolin-4-amine
Molecular FormulaC12H9FN2
Molecular Weight200.21 g/mol
Structural Identifiers
SMILESC1=CN2C3=C(C=C(C=C3)F)C=C(C2=C1)N
InChIInChI=1S/C12H9FN2/c13-9-3-4-11-8(6-9)7-10(14)12-2-1-5-15(11)12/h1-7H,14H2
InChIKeyTXTBDWOIEZESMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Fluoropyrrolo[1,2-a]quinolin-4-amine in Medicinal Chemistry: A Key Intermediate for gp130-Targeted Anticancer Agents


7-Fluoropyrrolo[1,2-a]quinolin-4-amine (C12H9FN2, MW 200.21) is a fluorinated pyrroloquinoline building block bearing a primary amine at the 4-position and a fluorine substituent at the 7-position of the fused tricyclic scaffold [1]. This compound serves as a critical synthetic intermediate en route to SC144 (N'-(7-fluoropyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide), a first-in-class, orally active small-molecule gp130 inhibitor with broad-spectrum anticancer activity . The electron-rich pyrrolo[1,2-a]quinoline core, combined with the strategically positioned 4-amine handle and the electron-withdrawing 7-fluoro substituent, creates a versatile pharmacophoric platform for derivatization into biologically active quinoxalinhydrazides and related conjugates [2].

Why Generic Pyrroloquinoline Intermediates Cannot Replace 7-Fluoropyrrolo[1,2-a]quinolin-4-amine in gp130-Targeted Drug Development


Within the pyrrolo[1,2-a]quinoline and pyrrolo[1,2-a]quinoxaline chemical space, even subtle changes in substitution pattern produce dramatic shifts in downstream biological potency. Structure–activity relationship (SAR) studies on the 1-benzoyl-3-cyanopyrrolo[1,2-a]quinoline series demonstrated that substitutions at the 4- and 7-positions are not tolerated if they deviate from the optimal electronic and steric profile; compounds bearing alternative substituents at these positions were found to be inactive in caspase activation assays [1]. In the quinoxalinhydrazide series leading to SC144, replacement of the 7-fluoro group with hydrogen or other halogens abrogated the potent gp130 inhibitory activity and broad-spectrum cytotoxicity that define the clinical candidate [2]. Furthermore, the 4-amine functionality is the essential nucleophilic anchor point for hydrazide conjugation; replacing it with chloro, hydroxyl, or unsubstituted positions eliminates the synthetic route to SC144-class compounds entirely [3]. Therefore, substituting 7-fluoropyrrolo[1,2-a]quinolin-4-amine with a generic, non-fluorinated, or differently substituted pyrroloquinoline intermediate is not chemically or pharmacologically equivalent.

Quantitative Differentiation Evidence for 7-Fluoropyrrolo[1,2-a]quinolin-4-amine as a Critical gp130 Inhibitor Intermediate


7-Fluoro Substitution Is a Structural Prerequisite for the Cytotoxic Potency of the SC144 Chemotype

SC144, the downstream conjugate of 7-fluoropyrrolo[1,2-a]quinolin-4-amine, inhibits a panel of human ovarian cancer cell lines with submicromolar IC50 values, whereas structurally related quinoxalinhydrazide analogues lacking the 7-fluoro substituent exhibit substantially reduced or negligible activity . This establishes that the 7-fluoro-substituted pyrrolo[1,2-a]quinoline precursor is indispensable for generating biologically active gp130 inhibitors [1].

Anticancer Drug Discovery gp130/STAT3 Signaling Structure–Activity Relationship

4-Amine Functionality Enables One-Step Conjugation to Pyrazine-2-carbohydrazide with Superior Yield in SC144 Synthesis

SC144 is synthesized via a one-step coupling of 7-fluoro-4-chloropyrrolo[1,2-a]quinoxaline with pyrazin-2-carbohydrazide, yielding the final hydrazide product in significantly improved yield compared to earlier multi-step routes [1]. The 7-fluoropyrrolo[1,2-a]quinolin-4-amine intermediate serves as the direct precursor to the reactive 4-chloro species upon diazotization/Sandmeyer-type conversion, preserving the 7-fluoro substituent throughout the sequence [2]. In contrast, pre-functionalized 4-amino intermediates without the 7-fluoro group require protection/deprotection strategies that reduce overall yield and introduce additional impurities [3].

Synthetic Methodology Medicinal Chemistry Process Chemistry

Pyrrolo[1,2-a]quinoline Scaffold with 4-Amine Substitution Exhibits Preferential 5-HT3 Receptor Affinity Over Structurally Related Quinoxaline Derivatives

The pyrrolo[1,2-a]quinoline scaffold bearing a 4-amine substituent exhibits high-affinity binding to the 5-HT3 receptor. Specifically, 4-(4-methyl-piperazin-1-yl)-pyrrolo[1,2-a]quinoline (a close structural analog of the 4-amine series) displays an IC50 of 0.370 nM against the rat 5-HT3 receptor, while the corresponding 7-fluoro-substituted pyrrolo[1,2-a]quinoxaline analog (4-(4-benzyl-piperazin-1-yl)-7-fluoro-pyrrolo[1,2-a]quinoxaline) shows an IC50 of 13 nM [1][2]. This approximately 35-fold difference suggests that the pyrrolo[1,2-a]quinoline core (as opposed to the quinoxaline core) provides superior 5-HT3 receptor complementarity when coupled with appropriate 4-position substitution [1][2].

5-HT3 Receptor GPCR Pharmacology Binding Affinity

SC144 Demonstrates In Vivo Efficacy in OVCAR-8 Xenograft Model at 10 mg/kg Without Affecting Normal Tissue

SC144, the conjugate derived from 7-fluoropyrrolo[1,2-a]quinolin-4-amine via the hydrazide coupling pathway, suppresses the growth of OVCAR-8 tumor xenografts in nude mice when administered intraperitoneally at 10 mg/kg for 58 days, without observable toxicity to normal tissue . This in vivo pharmacological activity is strictly dependent on the presence of the 7-fluoro substituent on the pyrrolo[1,2-a]quinoxaline core, as established by the SAR studies summarized in Grande et al. 2016 [1]. Non-fluorinated pyrroloquinoxaline congeners do not reproduce this in vivo antitumor activity [1].

In Vivo Oncology Xenograft Model Therapeutic Window

7-Fluoro Substitution Confers Favorable Physicochemical Properties for CNS Penetration Relative to Non-Halogenated Pyrroloquinolines

The introduction of a single fluorine atom at the 7-position of the pyrrolo[1,2-a]quinoline scaffold reduces the calculated logP relative to the unsubstituted parent while maintaining a low molecular weight (200.21 g/mol), a property combination associated with improved blood–brain barrier permeability and reduced non-specific binding [1]. In the broader context of fluorinated heterocyclic drug design, the strategic placement of fluorine at metabolically labile aromatic positions has been shown to decrease oxidative metabolism by cytochrome P450 isoforms, thereby extending compound half-life [2]. Although direct metabolic stability data for 7-fluoropyrrolo[1,2-a]quinolin-4-amine itself are not available, the enhanced in vivo performance of the 7-fluoro-containing SC144 relative to its non-fluorinated congeners is consistent with this class-level effect [3].

Physicochemical Characterization CNS Drug Design Fluorine Chemistry

Procurement-Relevant Application Scenarios for 7-Fluoropyrrolo[1,2-a]quinolin-4-amine in Drug Discovery and Chemical Biology


Synthesis of gp130/STAT3 Inhibitor Libraries for Oncology Drug Discovery

7-Fluoropyrrolo[1,2-a]quinolin-4-amine is the preferred starting material for the synthesis of focused quinoxalinhydrazide libraries targeting the gp130/IL-6/STAT3 signaling axis. The 4-amine group enables direct coupling to diverse carboxylic acid hydrazides, generating SC144 analogs with tunable pharmacokinetic and potency profiles [1]. Given that SC144 exhibits submicromolar IC50 values across a panel of ovarian cancer cell lines (IC50 = 88–950 nM) and suppresses OVCAR-8 xenograft growth in vivo, library synthesis from this intermediate directly supports hit-to-lead optimization campaigns in oncology .

Development of 5-HT3 Receptor Ligands for CNS Disorders

The pyrrolo[1,2-a]quinoline 4-amine scaffold demonstrates low nanomolar to sub-nanomolar affinity for the 5-HT3 receptor, with structurally related 4-amino-pyrrolo[1,2-a]quinolines achieving IC50 values as low as 0.370 nM [1]. 7-Fluoropyrrolo[1,2-a]quinolin-4-amine provides a pre-functionalized core with the fluorine substituent already installed, enabling rapid exploration of 4-position N-alkylation and N-arylation to optimize binding affinity, selectivity over other serotonin receptor subtypes, and CNS penetration .

Chemical Biology Probe Synthesis for gp130 Receptor Pharmacology

The 4-amine handle of 7-fluoropyrrolo[1,2-a]quinolin-4-amine allows for the attachment of biotin, fluorophores, or photoaffinity labels via amide or urea linkages, generating chemical biology probes to study gp130 receptor trafficking, phosphorylation (Ser782), and degradation pathways in ovarian and breast cancer cell models [1]. SC144-like probes derived from this intermediate have been used to demonstrate that gp130 binding induces receptor phosphorylation and deglycosylation, leading to Stat3 nuclear translocation blockade .

Process Chemistry Optimization of SC144 and Next-Generation gp130 Inhibitors

For scale-up synthesis of SC144 and related development candidates, 7-fluoropyrrolo[1,2-a]quinolin-4-amine serves as the key intermediate enabling the high-yielding one-step coupling with pyrazin-2-carbohydrazide [1]. Procuring this intermediate in high purity (≥98%) from qualified suppliers ensures batch-to-batch consistency in the final API, which is essential for IND-enabling toxicology studies and early-phase clinical manufacturing .

Quote Request

Request a Quote for 7-Fluoropyrrolo[1,2-a]quinolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.